molecular formula C6H8N4S2 B13820547 1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide CAS No. 3683-57-6

1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide

Cat. No.: B13820547
CAS No.: 3683-57-6
M. Wt: 200.3 g/mol
InChI Key: MWMGFPVLBLRWMJ-KRXBUXKQSA-N
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Description

3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Properties

CAS No.

3683-57-6

Molecular Formula

C6H8N4S2

Molecular Weight

200.3 g/mol

IUPAC Name

[(E)-(3-methyl-1,2-thiazol-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H8N4S2/c1-4-5(3-12-10-4)2-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-2+

InChI Key

MWMGFPVLBLRWMJ-KRXBUXKQSA-N

Isomeric SMILES

CC1=NSC=C1/C=N/NC(=S)N

Canonical SMILES

CC1=NSC=C1C=NNC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone typically involves the reaction of 3-Methyl-4-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction conditions are mild, and the product is obtained in good yield.

Chemical Reactions Analysis

3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

The uniqueness of 3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone lies in its specific structure, which allows it to form unique metal complexes and exhibit distinct biological activities.

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